Capsanthin - 465-42-9

Capsanthin

Catalog Number: EVT-262703
CAS Number: 465-42-9
Molecular Formula: C40H56O3
Molecular Weight: 584.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Capsanthin, a brightly colored, orange-red pigment, is classified as a xanthophyll, a type of oxygen-containing carotenoid. [] It is primarily found in the fruits of red pepper ( Capsicum annuum ), commonly known as paprika, and contributes to their distinctive red color. [, ] Capsanthin is synthesized during the carotenogenesis process in plants and is often found esterified with short-chain saturated fatty acids, which enhances its liposolubility. [, ] While it lacks provitamin A activity, capsanthin is recognized for its potent antioxidant properties and potential health benefits. [, ]

Plant-based Extraction:

Traditionally, capsanthin is extracted from natural sources, primarily red pepper ( Capsicum annuum ). [, , , , , , ] Various extraction methods have been employed, including:

  • Soxhlet Extraction: This traditional method uses organic solvents like acetone, chloroform, or n-hexane to extract capsanthin from dried red pepper powder. [, , , ] Temperature and extraction time are crucial parameters for optimal yield and color value. [, ]

  • Accelerated Solvent Extraction (ASE): This technique utilizes high pressure and temperature to improve extraction efficiency and reduce solvent consumption compared to traditional methods. []

  • Supercritical Fluid Extraction (SFE): This method employs supercritical carbon dioxide as a solvent for extraction, offering a greener alternative to organic solvents. []

Future Directions
  • Enhancing Bioavailability: Developing novel delivery systems like nanoemulsions [] and microencapsulation [] to overcome capsanthin's low water solubility and improve its bioavailability for enhanced efficacy.

Capsorubin

  • Compound Description: Capsorubin is a red carotenoid pigment found in red peppers (Capsicum annuum) alongside capsanthin. [, , , ] It shares a similar structure and biosynthetic pathway with capsanthin. [, , ]

Violaxanthin

  • Compound Description: Violaxanthin is a yellow xanthophyll pigment that serves as a direct precursor to capsorubin in the carotenoid biosynthetic pathway. [, ] It is present in various plants, including peppers.
  • Relevance: Violaxanthin is converted to capsorubin by the enzyme capsanthin/capsorubin synthase (CCS), which also catalyzes the conversion of antheraxanthin to capsanthin. [, ] This makes violaxanthin a crucial compound in understanding the biosynthesis and regulation of capsanthin levels in plants.

Antheraxanthin

  • Compound Description: Antheraxanthin is a yellow xanthophyll pigment and a direct precursor to capsanthin in the carotenoid biosynthetic pathway. [, ] It is found in various plants, including peppers.
  • Relevance: Antheraxanthin is converted to capsanthin by the enzyme capsanthin/capsorubin synthase (CCS). [, ] Understanding the regulation of antheraxanthin levels is essential for manipulating capsanthin production in plants.

Zeaxanthin

  • Compound Description: Zeaxanthin is a yellow xanthophyll pigment present in various plants, including peppers. [, , ] It is an important dietary carotenoid with antioxidant properties.
  • Relevance: Zeaxanthin is an intermediate in the carotenoid biosynthetic pathway upstream of capsanthin. [] It is converted to violaxanthin and antheraxanthin, which are then used to produce capsanthin and capsorubin.

β-Carotene

  • Compound Description: β-Carotene is an orange pigment and a well-known precursor to vitamin A. [, , ] It is present in various fruits and vegetables, including peppers.
  • Relevance: β-Carotene is a key intermediate in the carotenoid biosynthetic pathway and is located upstream of capsanthin. [, ] It undergoes enzymatic conversions to form downstream xanthophylls, including zeaxanthin, which eventually leads to capsanthin production.

Lycopene

  • Compound Description: Lycopene is a red carotenoid pigment found in tomatoes and other red fruits. [] It is a potent antioxidant and has been linked to various health benefits.
  • Relevance: While structurally similar to capsanthin, lycopene differs in its absorption and metabolism in the human body. [] Studies have shown that capsanthin is absorbed and cleared from the bloodstream much faster than lycopene, despite being transported in larger amounts by plasma lipoproteins. [] This difference highlights the unique metabolic handling of various carotenoids.

Cucurbitaxanthin A

  • Compound Description: Cucurbitaxanthin A is another xanthophyll carotenoid specifically found in paprika. [] It shares a similar biosynthetic pathway with capsanthin. []
  • Relevance: Cucurbitaxanthin A is a minor carotenoid component compared to capsanthin and capsorubin, but its presence in paprika highlights the diversity of carotenoids produced through this specific branch of the pathway. [] Like capsanthin, cucurbitaxanthin A is synthesized by the enzyme capsanthin/capsorubin synthase (CCS). []

Capsanthin 3,6-epoxide

  • Compound Description: Capsanthin 3,6-epoxide is a carotenoid derived from capsanthin through epoxidation. []
  • Relevance: This compound is less prevalent than capsanthin but is found in paprika and further highlights the complexity of the carotenoid pathway and the potential for enzymatic modifications to generate various derivatives with potentially distinct biological activities. []

Myristoylcapsanthin

  • Compound Description: Myristoylcapsanthin is a fatty acid ester of capsanthin, specifically esterified with myristic acid. [] This esterification can enhance the lipophilicity and stability of capsanthin.
  • Relevance: Myristoylcapsanthin is a naturally occurring form of capsanthin found in paprika, suggesting that esterification might be a strategy employed by plants to modify the solubility, stability, and possibly bioavailability of capsanthin. []

Lauroylmyristoylcapsanthin

  • Compound Description: Lauroylmyristoylcapsanthin is another fatty acid ester of capsanthin. [] It is esterified with both lauric acid and myristic acid.
  • Relevance: The presence of lauroylmyristoylcapsanthin in paprika further supports the idea that plants utilize fatty acid esterification to modify capsanthin's properties. [] This esterified form may exhibit altered solubility, stability, and potentially different biological activities compared to non-esterified capsanthin.

Myristoylpalmitoylcapsanthin

  • Compound Description: Myristoylpalmitoylcapsanthin is a capsanthin esterified with myristic acid and palmitic acid. []
  • Relevance: This is yet another example of a naturally occurring esterified form of capsanthin found in paprika, signifying the diversity of these esters and their potential roles in modulating capsanthin's properties and biological activities. []
Source and Classification

Capsanthin is predominantly sourced from red peppers, particularly varieties like paprika. The pigment is synthesized in the chromoplasts of the fruit, where it plays a crucial role in attracting pollinators and seed dispersers. In terms of classification, capsanthin is categorized under carotenoids, specifically as a xanthophyll due to its oxygen-containing functional groups. It is closely related to another carotenoid, capsorubin, which also contributes to the red coloration in peppers.

Synthesis Analysis

The synthesis of capsanthin can be achieved through various methods, including:

  1. Natural Extraction: Traditionally, capsanthin is extracted from red pepper fruits using organic solvents such as ethanol or hexane. This method involves drying the peppers, grinding them into a powder, and then subjecting them to solvent extraction.
  2. Microbial Synthesis: Recent advancements have allowed for the biosynthesis of capsanthin in microbial systems like Escherichia coli. This involves engineering the carotenoid biosynthetic pathway by co-expressing multiple genes responsible for capsanthin production. Key genes include capsanthin/capsorubin synthase (CCS) and other upstream carotenogenic genes. For example, a study demonstrated successful capsanthin production by optimizing gene expression levels and minimizing byproducts through metabolic engineering techniques .
  3. Transient Expression Systems: Another innovative approach involves using geminivirus vectors for transient expression in plants such as Nicotiana benthamiana and chili peppers. This method enhances the efficiency of capsanthin production by introducing specific genes that accelerate the biosynthetic pathway .
Molecular Structure Analysis

Capsanthin has a complex molecular structure characterized by its long carbon chain and multiple double bonds, which contribute to its color properties. The molecular formula for capsanthin is C₁₈H₂₄O₂, with a molecular weight of approximately 284.39 g/mol. Its structural features include:

  • Conjugated Double Bonds: The extensive conjugation in the carbon chain allows for efficient light absorption, which is essential for its pigment properties.
  • Functional Groups: The presence of hydroxyl groups (-OH) contributes to its solubility in organic solvents and its antioxidant capabilities.

The three-dimensional conformation of capsanthin can be analyzed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), providing insights into its spatial arrangement and interactions with other molecules.

Chemical Reactions Analysis

Capsanthin participates in several chemical reactions, primarily involving oxidation-reduction processes due to its unsaturated bonds:

  1. Oxidation: Capsanthin can undergo oxidative degradation when exposed to light or heat, leading to the formation of various breakdown products. This reaction can affect its stability and color intensity.
  2. Esterification: Capsanthin can form esters with fatty acids, which may enhance its solubility in oils and improve its application as a food additive.
  3. Reactivity with Free Radicals: As an antioxidant, capsanthin reacts with free radicals to neutralize them, thus preventing oxidative stress in biological systems.
Mechanism of Action

The mechanism of action of capsanthin primarily revolves around its antioxidant properties:

  • Scavenging Free Radicals: Capsanthin effectively scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Modulation of Signaling Pathways: Research indicates that capsanthin influences various cellular signaling pathways related to inflammation and apoptosis, potentially contributing to anti-inflammatory effects.

Studies have shown that capsanthin can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes within cells, further supporting its role as a protective agent against oxidative stress .

Physical and Chemical Properties Analysis

Capsanthin exhibits several notable physical and chemical properties:

  • Appearance: It appears as a deep red crystalline solid.
  • Solubility: Capsanthin is soluble in organic solvents like ethanol and acetone but has limited solubility in water.
  • Melting Point: The melting point ranges between 150-155 °C.
  • Spectral Properties: Capsanthin shows strong absorption in the visible spectrum, particularly around 450 nm due to its conjugated double bond system.

These properties make capsanthin suitable for various applications in food technology and pharmaceuticals.

Applications

Capsanthin has diverse applications across multiple fields:

  1. Food Industry: It is widely used as a natural colorant in food products such as sauces, snacks, and beverages due to its vibrant red hue.
  2. Nutraceuticals: Due to its antioxidant properties, capsanthin is incorporated into dietary supplements aimed at promoting health benefits related to oxidative stress reduction.
  3. Cosmetics: The pigment's stability and antioxidant capacity make it an attractive ingredient in cosmetic formulations aimed at skin protection.
  4. Agriculture: Research into metabolic engineering has opened avenues for using capsanthin-producing plants as biofactories for sustainable production methods .

Properties

CAS Number

465-42-9

Product Name

Capsanthin

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one

Molecular Formula

C40H56O3

Molecular Weight

584.9 g/mol

InChI

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35+,40+/m1/s1

InChI Key

VYIRVAXUEZSDNC-RDJLEWNRSA-N

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C

Solubility

In water, 3.41X10-10 mg/L at 25 °C (estimated)
Freely soluble in acetone, chloroform; soluble in methanol, ethanol, ether and benzene; slightly soluble in petroleum ether and carbon disulfide.

Synonyms

all-trans-Capsanthin, all trans Capsanthin, Capsanthin, capsorubin, Paprika extract

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)[C@@]2(C[C@H](CC2(C)C)O)C)/C)/C

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